molecular formula C10H20O3 B6255585 ethyl 6-hydroxy-4,4-dimethylhexanoate CAS No. 1346004-61-2

ethyl 6-hydroxy-4,4-dimethylhexanoate

Cat. No.: B6255585
CAS No.: 1346004-61-2
M. Wt: 188.3
InChI Key:
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Description

Ethyl 6-hydroxy-4,4-dimethylhexanoate is an organic compound with the molecular formula C10H20O3 It is an ester derivative characterized by its unique molecular structure, which includes a hydroxy group and two methyl groups on the hexanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-hydroxy-4,4-dimethylhexanoate can be synthesized through several methods. One common approach involves the esterification of 6-hydroxy-4,4-dimethylhexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-4,4-dimethylhexanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-oxo-4,4-dimethylhexanoic acid.

    Reduction: Formation of 6-hydroxy-4,4-dimethylhexanol.

    Substitution: Formation of various ethers and esters depending on the substituent used.

Scientific Research Applications

Ethyl 6-hydroxy-4,4-dimethylhexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-4,4-dimethylhexanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with cellular components.

Comparison with Similar Compounds

Ethyl 6-hydroxy-4,4-dimethylhexanoate can be compared with other similar compounds such as:

    Ethyl 6-hydroxyhexanoate: Lacks the two methyl groups, resulting in different chemical properties and reactivity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its solubility and reactivity.

    6-Hydroxy-4,4-dimethylhexanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.

Properties

CAS No.

1346004-61-2

Molecular Formula

C10H20O3

Molecular Weight

188.3

Purity

95

Origin of Product

United States

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